Fusarentin 6,7-dimethyl ether
Description
Contextualization of Isocoumarins as Fungal Secondary Metabolites
Isocoumarins represent a significant and diverse class of secondary metabolites commonly found in fungi, as well as in bacteria and terrestrial plants. rsc.orgnih.gov These compounds are chemically defined by their characteristic inverted α-pyrone lactone nucleus. nih.gov Fungi, in particular, are prolific producers of a vast array of structurally diverse secondary metabolites, with isocoumarins being a prominent chemical class. nih.govrsc.org These eukaryotic organisms inhabit a wide range of ecosystems, from soil and water to endophytic relationships within terrestrial and marine hosts, making them a rich reservoir of bioactive compounds. nih.gov
The structural diversity of isocoumarins, often featuring various substitution patterns, contributes to their wide range of biological activities. nih.gov Fungal secondary metabolites, including isocoumarins, have been the source of numerous commercially important drugs with applications ranging from immunosuppressants and cholesterol synthesis inhibitors to antifungals and chemotherapeutic agents. nih.gov The continued exploration of fungi is a key avenue in the global search for new and potent natural products for various applications. nih.gov
Overview of the Fusarentin Chemical Class within Natural Products Research
The fusarentin chemical class belongs to the broader family of isocoumarins and is a subject of interest in natural products research. The foundational structure of fusarentin is (3S)-3,4-dihydro-6,7,8-trihydroxy-3-(2-hydroxy-n-pentyl)isocoumarin. rsc.org The initial discovery and characterization of this class of compounds were reported in 1979 from studies on the metabolic products of two strains of the entomogenous fungus Fusarium larvarum (now recognized as Microcera larvarum). rsc.orgnih.gov
From these fungal cultures, researchers isolated several new natural products, including fusarentin 6-methyl ether, fusarentin 6,7-dimethyl ether, and fusarentin 6,8-dimethyl ether, alongside the already known metabolites (+)-mellein and monocerin (B1214890). rsc.org This foundational work established the structural framework of the fusarentin family. Subsequent research has expanded the known distribution of fusarentin derivatives, identifying them in other fungal species, such as marine-derived Aspergillus and endophytic fungi like Colletotrichum sp., indicating a broader ecological presence than initially understood. rsc.org
Significance of this compound in Contemporary Academic Research
This compound, a specific member of the fusarentin class, holds significance in contemporary academic research due to its bioactivity and its role in synthetic and biosynthetic studies. It has been isolated from various fungal sources, including the endophytic fungus Colletotrichum sp. CRI535-02, which was isolated from Piper ornatum. rsc.org
Research has demonstrated that this compound exhibits several biological activities. For instance, it has shown moderate inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease, with a reported IC50 value of 88 µg/mL. mdpi.com Furthermore, studies have explored its antioxidant properties.
The compound is also a focal point in synthetic organic chemistry. Researchers have developed methods for its total synthesis and have used it as a precursor in the biomimetic transformation to other related natural products, such as 7-O-demethylmonocerin and (+)-monocerin. acs.orgacs.org These synthetic efforts not only provide access to larger quantities of the compound for further biological evaluation but also contribute to a deeper understanding of the chemical relationships and potential biosynthetic pathways within the fusarentin and monocerin families of isocoumarins. acs.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H22O6 |
|---|---|
Molecular Weight |
310.34 g/mol |
IUPAC Name |
(3S)-8-hydroxy-3-[(2S)-2-hydroxypentyl]-6,7-dimethoxy-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C16H22O6/c1-4-5-10(17)8-11-6-9-7-12(20-2)15(21-3)14(18)13(9)16(19)22-11/h7,10-11,17-18H,4-6,8H2,1-3H3/t10-,11-/m0/s1 |
InChI Key |
QBCACQPIGRTBHJ-QWRGUYRKSA-N |
Isomeric SMILES |
CCC[C@@H](C[C@@H]1CC2=CC(=C(C(=C2C(=O)O1)O)OC)OC)O |
Canonical SMILES |
CCCC(CC1CC2=CC(=C(C(=C2C(=O)O1)O)OC)OC)O |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies
Fungal Bioprospecting and Producing Organisms
The distribution of Fusarentin 6,7-dimethyl ether is not limited to a single fungal genus. It has been identified in various species, often as part of a larger family of related isocoumarin (B1212949) derivatives.
The initial discovery and characterization of this compound were reported in 1979 from studies on the metabolic products of the entomogenous fungus Fusarium larvarum (now known as Microcera larvarum). rsc.orgnih.gov Two strains of the fungus, when grown in surface culture, were found to produce a series of related compounds. rsc.orgrsc.org Alongside known metabolites like (+)-mellein and monocerin (B1214890), researchers isolated several new natural products, including this compound. rsc.orgrsc.org This pioneering work established it as a distinct metabolite within the fusarentin family. rsc.org The yields for major components like the fusarentin ethers were reported to be between 5-15 mg per liter of culture. rsc.org
This compound has also been consistently reported as a metabolite of various Colletotrichum species, which are often found as endophytic fungi in plants. nih.govnih.gov
An endophytic strain, Colletotrichum sp. CRI535-02, isolated from the leaves of Piper ornatum in Thailand, was found to produce this compound among other isocoumarin derivatives. nih.govrsc.org
The compound was also detected in the peel of blood oranges infected with Colletotrichum gloeosporioides. nih.gov
Further studies using an OSMAC (One Strain-Many Compounds) approach on Colletotrichum trifolii showed that production of this compound could be upregulated depending on the culture medium used. mdpi.com
Research into the metabolites of endophytic fungi has led to the identification of this compound in Alternaria species. An endophytic fungus identified as Alternaria phragmospora was found to produce several benzopyran and α-pyrone derivatives, including a compound identified as fusarentin (3S) 6,7 dimethylether-10-one. researchgate.net
Table 1: Fungal Sources of this compound
| Fungal Genus | Species | Host/Source | Reference(s) |
| Fusarium | Fusarium larvarum | Entomogenous fungus | rsc.org, rsc.org |
| Colletotrichum | Colletotrichum sp. CRI535-02 | Piper ornatum (endophyte) | nih.gov, rsc.org |
| Colletotrichum | Colletotrichum gloeosporioides | Blood Orange (pathogen) | nih.gov |
| Colletotrichum | Colletotrichum trifolii | Legume (pathogen) | mdpi.com |
| Alternaria | Alternaria phragmospora | Vinca rosea (endophyte) | researchgate.net |
Isolation from Colletotrichum Species
Academic Isolation Protocols
The isolation of this compound from fungal sources involves standard mycological and chemical laboratory techniques, beginning with cultivation of the fungus followed by extraction and purification of its metabolites.
The production of secondary metabolites like this compound is highly dependent on the conditions under which the fungus is grown.
The original isolation from Fusarium larvarum utilized surface culture on a synthetic Raulin-Thom medium. rsc.orgrsc.org
For Colletotrichum species, various media have been employed to induce metabolite production. One study grew isolates in Roux bottles containing Richard's medium, incubated at 24 °C with constant stirring at 150 rpm. mdpi.com Another approach for endophytic fungi involves using Potato Dextrose Agar (PDA) as a culture medium. nih.gov The OSMAC approach has demonstrated that altering the culture medium, such as using PDB (Potato Dextrose Broth) versus other media, can significantly affect the yield of specific metabolites like this compound. mdpi.com
Once the fungal culture has matured, the process of extracting and purifying this compound begins. This is a multi-step process designed to separate the compound from the culture medium and other fungal metabolites.
A general workflow for extraction and isolation is as follows:
Solvent Extraction : The fungal material (both mycelia and liquid broth) is typically extracted with an organic solvent. semanticscholar.org Ethyl acetate (B1210297) is a commonly used solvent for this purpose. nih.govsemanticscholar.org
Partitioning and Fractionation : The crude extract is often partitioned between different immiscible solvents (e.g., n-hexane, chloroform, ethyl acetate, and methanol) to separate compounds based on polarity. nih.govsemanticscholar.org The resulting fractions are then subjected to further purification.
Chromatography : Column chromatography is a critical step for purification.
Silica (B1680970) Gel Chromatography : Extracts are frequently fractionated on silica gel columns, eluting with a gradient of solvents such as n-hexane and ethyl acetate. nih.govsemanticscholar.orgdatapdf.com
Sephadex LH-20 : For further purification, size-exclusion chromatography using Sephadex LH-20 is often employed, typically with a solvent system like chloroform-methanol. nih.govnih.govsemanticscholar.org
Final Purification : Preparative thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) may be used in the final stages to obtain the pure compound. rsc.org
The identity and structure of the isolated this compound are then confirmed using spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.govdatapdf.com
Chromatographic Separation and Purification Strategies
Following initial solvent extraction, chromatographic techniques are indispensable for the purification of this compound from the complex mixture of fungal metabolites. The process typically involves a multi-step approach, beginning with column chromatography and progressing to more refined methods like High-Performance Liquid Chromatography (HPLC) for final purification.
Silica gel column chromatography is a foundational step used to fractionate the crude extract. This technique separates compounds based on their polarity, allowing for the initial separation of this compound from other structurally different metabolites. cup.edu.cnnih.gov
For achieving high purity, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is considered the gold standard for separating fusarentin analogues. This method utilizes a non-polar stationary phase, such as a C18 column, and a polar mobile phase. A common mobile phase involves a gradient system of acetonitrile (B52724) and water, which allows for the fine separation of closely related compounds. Research has demonstrated that under specific HPLC conditions, this compound can be effectively isolated from its demethylated byproducts.
The table below summarizes key parameters used in the chromatographic purification of this compound.
| Technique | Stationary Phase | Mobile Phase | Elution Time | Detection | Notes |
| Column Chromatography | Silica Gel | Various solvent systems (not specified) | Not applicable | Not applicable | Used for initial fractionation of crude extract. |
| Reverse-Phase HPLC | C18 Column | Acetonitrile/Water Gradient | 14.2 minutes | UV (λ = 254 nm) | Provides baseline separation from demethylated byproducts. |
Table 2: Chromatographic Parameters for the Purification of this compound.
In the context of analyzing complex fungal extracts, modern dereplication strategies often employ Liquid Chromatography-Mass Spectrometry (LC-MS) in conjunction with statistical analysis methods like Partial Least Squares Discriminant Analysis (PLS-DA) to rapidly identify known compounds like this compound within the mixture.
Biosynthesis and Precursor Studies
Polyketide Biosynthetic Pathway Framework
Fusarentin 6,7-dimethyl ether is a member of the polyketide family of natural products. The fundamental backbone of this and other isocoumarins is assembled through the acetate-malonate pathway, or more specifically, the polyketide synthase (PKS) pathway. nih.govmdpi.com This process is orchestrated by large, multifunctional enzymes known as type I polyketide synthases (PKSs). These enzymes function in a modular fashion, containing a series of domains that catalyze the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to build the polyketide chain.
The biosynthesis of fusarentin compounds involves highly reducing polyketide synthases. This implies the presence and coordinated action of specific reducing domains within the PKS enzyme complex. It is proposed that a heptaketide, a linear chain assembled from seven "ketide" (two-carbon) units, serves as a key precursor for related isocoumarins, suggesting a similar origin for the fusarentin core structure. mdpi.comresearchgate.net Studies on various fungal species have successfully identified the specific PKS gene clusters responsible for producing a range of secondary metabolites, including derivatives of fusarentin.
Table 1: Key Enzyme Domains in the Fusarentin Biosynthetic Pathway
| Domain | Function |
| Ketosynthase (KS) | Catalyzes the condensation of the growing polyketide chain with a new extender unit. |
| Acyltransferase (AT) | Selects and loads the starter (acetyl-CoA) and extender (malonyl-CoA) units onto the Acyl Carrier Protein. |
| Acyl Carrier Protein (ACP) | Tethers the growing polyketide chain and shuttles it between the various catalytic domains of the PKS. |
| Dehydratase (DH) | Removes a water molecule from the polyketide chain, creating a double bond. |
| Methyltransferase (MT) | Adds a methyl group, often from S-adenosyl methionine (SAM), to the polyketide backbone. |
| Enoyl Reductase (ER) | Reduces the double bond formed by the DH domain. |
| Ketoreductase (KR) | Reduces a keto group to a hydroxyl group. |
This table is based on the general functions of domains found in highly reducing type I polyketide synthases involved in fusarentin biosynthesis.
Proposed Enzymatic Conversions and Intermediates
While the complete enzymatic sequence leading to this compound has not been fully elucidated in vivo, biomimetic laboratory syntheses provide strong evidence for the likely terminal steps. A key intermediate in this process is Fusarentin 6-methyl ether . nih.govacs.org
The proposed final enzymatic conversion is a regioselective methylation at the 7-OH (hydroxyl) position of Fusarentin 6-methyl ether. This reaction would likely be catalyzed by an O-methyltransferase enzyme, utilizing a methyl donor such as S-adenosyl methionine (SAM). This hypothesis is supported by synthetic studies that achieve the transformation of Fusarentin 6-methyl ether into this compound using methylating agents like methyl iodide. acs.org
Another critical intermediate in the broader pathway is the dihydroisocoumarin core itself. The formation of this heterocyclic scaffold is a defining feature of this class of compounds. Preceding the final methylation steps, the polyketide chain, once assembled by the PKS, undergoes cyclization and aromatization to form the characteristic 3,4-dihydroisocoumarin ring system of the fusarentin family.
Biosynthetic Relationship to Analogous Isocoumarins (e.g., Monocerin)
This compound shares a close and demonstrable biosynthetic relationship with other fungal polyketides, most notably Monocerin (B1214890) . acs.orggrafiati.comresearchgate.net This connection is so fundamental that the absolute configuration of compounds in the fusarentin series was established through chemical correlation with monocerin. researchgate.net Both fusarentin and monocerin are polyketide natural products isolated from fungal sources. acs.orgresearchgate.net
The biosynthetic link is strongly evidenced by laboratory studies that use a common precursor, Fusarentin 6-methyl ether , to synthetically produce both this compound and monocerin derivatives. nih.govacs.orgacs.org Specifically, the biomimetic transformation of fusarentin 6-methyl ether can yield 7-O-demethylmonocerin and (+)-monocerin. nih.govacs.org This is achieved through an oxidation of the aromatic ring in fusarentin 6-methyl ether, which generates a quinonemethide intermediate. nih.govacs.org This highly reactive intermediate can then undergo an intramolecular nucleophilic attack to form the distinctive cis-fused furobenzopyranone structure of monocerin. nih.gov
This shared precursor strongly implies that Fusarentin 6-methyl ether is a branch-point intermediate in the fungal metabolic network. From this intermediate, the pathway can diverge: a simple methylation at the C-7 hydroxyl group leads to this compound, whereas a more complex oxidative cyclization cascade leads to the monocerin scaffold.
Chemical Synthesis Approaches and Stereochemical Control
Total Synthesis Methodologies
Total syntheses of fusarentin 6,7-dimethyl ether and its analogs have been achieved through various routes, often starting from simple, non-chiral precursors. researchgate.netscispace.com These methodologies aim to construct the dihydroisocoumarin core and establish the correct stereochemistry at the C-3 and C-8 positions.
Asymmetric synthesis is crucial for obtaining enantiomerically pure this compound, which is important for studying its biological activities. Several asymmetric strategies have been employed to control the stereocenters of the molecule.
An efficient method for the asymmetric synthesis of dihydroisocoumarins, including this compound, utilizes a proline-catalyzed asymmetric α-aminoxylation reaction. researchgate.netscispace.comresearchgate.netlookchem.comresearchgate.net This key step establishes the stereochemistry of the hydroxyl group. By selecting either L- or D-proline as the organocatalyst, the desired stereochemistry can be achieved with high enantiopurity. researchgate.net For instance, the α-aminoxylation of δ-valerolactone can introduce the C-8 hydroxyl group with greater than 95% enantiomeric excess (ee). The reaction typically uses nitrosobenzene (B162901) as the source of the electrophilic oxygen. This step is followed by the construction of the lactone ring, often via an oxa-Pictet-Spengler cyclization. researchgate.netlookchem.com
Table 1: Key Features of Proline-Catalyzed Asymmetric α-Aminoxylation in Dihydroisocoumarin Synthesis
| Feature | Description | Reference |
| Catalyst | L- or D-Proline | researchgate.net |
| Key Reaction | Asymmetric α-aminoxylation | researchgate.netscispace.comresearchgate.netlookchem.comresearchgate.net |
| Stereochemical Control | High enantioselectivity at the hydroxyl-bearing carbon | researchgate.net |
| Substrate Example | δ-Valerolactone | |
| Enantiomeric Excess | >95% ee | |
| Subsequent Step | Oxa-Pictet-Spengler cyclization | researchgate.netlookchem.com |
The Prins cyclization is a powerful and versatile method for the stereoselective construction of tetrahydropyran (B127337) (THP) rings, which are core structures in many natural products. researchgate.netnih.govsemanticscholar.org This reaction involves the electrophilic addition of an aldehyde or ketone to a homoallylic alcohol, followed by the capture of the resulting oxocarbenium ion by a nucleophile. semanticscholar.org The Prins cyclization has been recognized as a key strategy for building the tetrahydropyran unit found in various molecules. researchgate.netsemanticscholar.org While direct application to this compound synthesis is a potential strategy, detailed examples in the literature are more focused on the general construction of THP-containing natural products. nih.govsemanticscholar.org The reaction typically proceeds through a chair-like transition state, allowing for excellent transfer of chirality and diastereoselective formation of the THP ring. nih.gov
The oxa-Pictet-Spengler cyclization is a key reaction in the synthesis of isochroman (B46142) motifs. researchgate.netunipune.ac.in This reaction involves the cyclization of a β-arylethyl alcohol with an aldehyde or ketone, typically promoted by a Brønsted or Lewis acid, to form a pyran ring fused to an aromatic system. researchgate.net In the synthesis of this compound and its precursors, this cyclization has been employed to construct the dihydroisocoumarin core. researchgate.netlookchem.comacs.orgdatapdf.com For example, fusarentin 6-methyl ether has been synthesized from a δ-valerolactone intermediate, which in turn was prepared from a homobenzylic alcohol via an oxa-Pictet-Spengler cyclization. acs.orgdatapdf.com This strategy provides a modular and straightforward approach to the isochroman framework. researchgate.net
Samarium(II) iodide (SmI₂) is a mild, single-electron reducing agent that has found widespread use in organic synthesis, including the stereoselective reduction of various functional groups. wikipedia.orgnih.gov In the context of fusarentin synthesis, a SmI₂-promoted Evans-Tishchenko reduction has been utilized to establish the C-3 stereogenic center. datapdf.com This reaction allows for the stereoselective synthesis of anti-1,3-diol monoesters from β-hydroxy ketones. acs.org The high oxophilicity of samarium and its ability to coordinate to multiple Lewis basic centers often leads to well-defined transition states and excellent stereoselectivity in SmI₂-mediated reactions. nih.gov This method provides a reliable way to control the stereochemistry of the side chain, which is then incorporated into the dihydroisocoumarin core. datapdf.com
Hypervalent iodine(III) reagents are versatile oxidizing agents that can be used for a variety of transformations, including the enantioselective formation of heterocyclic compounds. acs.orgclockss.org In the synthesis of fusarentin analogs, a hypervalent iodine reagent was used for the benzylic oxidation of fusarentin 6-methyl ether to generate a quinonemethide intermediate. acs.orgdatapdf.comacs.orgnih.govresearchgate.net This intermediate then undergoes an intramolecular nucleophilic trapping to form the cis-fused furobenzopyranone structure of related compounds like 7-O-demethylmonocerin and (+)-monocerin. acs.orgdatapdf.comacs.orgnih.govresearchgate.net The use of chiral hypervalent iodine(III) reagents or catalysts can achieve a high level of enantiocontrol in various oxidative cyclizations. clockss.orgd-nb.info Specifically, these reagents can promote 6-endo lactonization to yield isochromanone products, a key structural feature of the fusarentin family. clockss.org
Table 2: Summary of Key Synthetic Transformations
| Transformation | Reagent/Catalyst | Key Intermediate | Purpose | Reference |
| Benzylic Oxidation | Iodobenzene (B50100) diacetate (IBD) | Quinonemethide | Formation of furobenzopyranone ring | |
| Demethylation | Boron trichloride (B1173362) (BCl₃) | - | Synthesis of this compound from a trimethoxy precursor | acs.orgdatapdf.com |
| Methylation | Methyl iodide (MeI), K₂CO₃ | - | Synthesis of this compound from fusarentin 6-methyl ether | acs.org |
Asymmetric Synthetic Routes
Chelation-Controlled Reetz-Keck-Type Allylation
The synthesis of fusarentin-like scaffolds has utilized a diastereoselective strategy centered on a chelation-controlled Reetz-Keck-type allylation. acs.org This key step establishes the stereochemistry at an early stage of the synthesis. In the total synthesis of 7-deoxy-6-O-methylfusarentin, a related dihydroisocoumarin, this specific 1,3-allylation was employed to control the formation of a single acyclic stereocenter which then directs the stereochemistry of subsequent reactions. acs.orgresearchgate.net
The Reetz-Keck allylation is a nucleophilic addition of an allyl group to an aldehyde, catalyzed by a chiral titanium-based Lewis acid complex. wikipedia.org In the chelation-controlled variant used for fusarentin-related structures, the reaction's stereochemical outcome is dictated by the formation of a cyclic chelate between the Lewis acid catalyst and a hydroxyl group positioned at the β-carbon relative to the aldehyde (a β-hydroxy aldehyde). researchgate.netrsc.org This chelation creates a rigid, bicyclic transition state, forcing the allyl group to attack the aldehyde from a specific face, thereby ensuring high diastereoselectivity. researchgate.net This method was pivotal in constructing the C(7)-C(16) segment of zincophorin, which contains a challenging all-anti stereopentad unit, demonstrating its power in controlling complex stereochemical arrays. researchgate.net
Table 1: Key Features of Chelation-Controlled Reetz-Keck-Type Allylation in Fusarentin-Analog Synthesis
| Feature | Description | Reference |
|---|---|---|
| Reaction Type | Diastereoselective 1,3-allylation of a β-hydroxy aldehyde. | acs.orgresearchgate.net |
| Key Principle | Formation of a rigid, bicyclic transition state through chelation. | researchgate.net |
| Stereocontrol | The β-hydroxyl group coordinates to the Lewis acid catalyst, directing the facial attack of the allyl nucleophile on the aldehyde. | researchgate.netrsc.org |
| Application | Successfully used in the total synthesis of 7-deoxy-6-O-methylfusarentin. | acs.org |
Formal Synthesis Endeavors
A formal synthesis of this compound has been accomplished through the asymmetric total synthesis of its direct precursor, fusarentin 6-methyl ether. nih.govacs.org A formal synthesis is defined as the synthesis of a known intermediate that has been previously converted into the final target molecule. Since fusarentin 6-methyl ether can be readily converted to this compound, its synthesis constitutes a formal synthesis of the latter. acs.org
One successful synthesis of fusarentin 6-methyl ether began with the known compound 4-isopropoxy-3,5-dimethoxybenzaldehyde. acs.org The synthesis involved a multi-step sequence, including a Wittig reaction, dithiane formation, and subsequent alkylation to build the carbon skeleton. acs.org The crucial C-3 stereocenter was established using a SmI₂-promoted Evans–Tishchenko reduction. acs.org The final steps involved cyclization to form the isochromanone core and deprotection to yield fusarentin 6-methyl ether in 60% yield from its immediate alcohol precursor. acs.org This synthetic route provides a concise and asymmetric pathway to a key intermediate for producing this compound and other related natural products. nih.govacs.org A formal synthesis of another related compound, 7-deoxy-6,8-O-dimethylfusarentin, has also been achieved in 10 steps. acs.org
Biomimetic Transformations in Synthetic Design
Conversion from Fusarentin 6-Methyl Ether
This compound can be efficiently prepared from fusarentin 6-methyl ether via a biomimetic methylation step. nih.govacs.org This transformation mimics a plausible step in the natural biosynthetic pathway of the compound.
The direct conversion involves a selective monomethylation of the C-7 hydroxyl group of fusarentin 6-methyl ether. acs.org In a reported procedure, treatment of fusarentin 6-methyl ether with iodomethane (B122720) in the presence of anhydrous potassium carbonate in acetone (B3395972) at room temperature resulted in the formation of this compound. acs.org This reaction yielded the desired product, which could be readily isolated using silica-based column chromatography. acs.org A dimethylated ether byproduct is also formed, but it can be regioselectively demethylated to also provide the target this compound. acs.org Other research highlights that this type of methylation can be achieved using dimethyl sulfate (B86663) under basic conditions.
In a separate biomimetic strategy focused on producing other analogs, fusarentin 6-methyl ether was oxidized using a hypervalent iodine reagent, iodobenzene diacetate (IBD), to generate a quinonemethide intermediate. nih.govacs.org This intermediate is then trapped intramolecularly to form the cis-fused furobenzopyranone core of compounds like 7-O-demethylmonocerin and (+)-monocerin. nih.govacs.org However, for the direct synthesis of this compound, the selective methylation approach is more straightforward. acs.org
Table 2: Biomimetic Conversion of Fusarentin 6-Methyl Ether to this compound
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Iodomethane, Anhydrous Potassium Carbonate | Acetone, Room Temperature | This compound | 58% | acs.org |
Biological Activities in Preclinical and in Vitro Models
Antioxidant Activity
The antioxidant potential of Fusarentin 6,7-dimethyl ether has been evaluated using standard chemical and cellular assays. These tests measure the compound's ability to neutralize reactive oxygen species (ROS), which are implicated in cellular damage.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor. researchgate.net In studies where this compound was evaluated alongside other related isocoumarins isolated from the endophytic fungus Colletotrichum sp., it demonstrated weak or no activity in scavenging DPPH free radicals. nih.govrsc.org In contrast, closely related analogs such as fusarentin-6-methyl ether and a demethylated monocerin (B1214890) derivative showed moderate DPPH scavenging activities, with IC₅₀ values of 16.4 µM and 23.4 µM, respectively. nih.govrsc.org This suggests that the specific methylation pattern of this compound may not be optimal for this type of antioxidant activity.
Table 1: DPPH Radical Scavenging Activity of this compound and Related Compounds
| Compound | DPPH Scavenging Activity (IC₅₀) | Outcome |
|---|---|---|
| This compound | Not Reported | Weak or no activity nih.govrsc.org |
| Fusarentin-6-methyl ether | 16.4 µM | Moderate activity nih.govrsc.org |
The capacity to inhibit the generation of superoxide (B77818) anion radicals (O₂⁻) is another critical measure of antioxidant efficacy. Research indicates that this compound was not a significant inhibitor of superoxide anion formation. nih.govrsc.org In a specific assay using 12-O-tetradecanoylphorbol-13-acetate (TPA) to induce superoxide generation in differentiated HL-60 human promyelocytic leukemia cells, this compound, along with other tested isocoumarins, did not suppress the radical's formation. nih.govrsc.org However, other related compounds, fusarentin-6-methyl ether and a demethylated derivative, showed significant inhibitory activity in a different assay, with IC₅₀ values of 4.3 μM and 52.6 μM, respectively. nih.govrsc.orgresearchgate.net
Radical Scavenging Properties (e.g., DPPH Free Radical Scavenging)
Phytotoxic Activity
Phytotoxicity refers to the toxic effect of a compound on plant growth. This compound, which has been identified in fungal species such as Colletotrichum that are pathogenic to plants, has been reported to possess weak phytotoxic activity. mdpi.com This activity is a characteristic shared by other isocoumarins, which are often involved in the interactions between fungi and host plants. researchgate.net
In Vitro Cellular Activity Studies
The effects of this compound have been studied in various human cell lines to determine its potential as a cytotoxic agent or modulator of cellular functions.
The cytotoxic potential of this compound has been assessed against several human cancer cell lines. In a study evaluating its effect on the human hepatocellular carcinoma (HepG2) cell line, as well as HuCCA-1 (human cholangiocarcinoma), A549 (human lung carcinoma), and MOLT-3 (human acute lymphoblastic leukemia) cell lines, the compound exhibited either weak cytotoxicity or was inactive. nih.govrsc.org While other related isocoumarins isolated from the same fungal source showed some degree of cytotoxic effect, this compound did not emerge as a potent cytotoxic agent in these screenings. nih.govrsc.orgresearchgate.net
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Cancer Type | Result |
|---|---|---|
| HepG2 | Hepatocellular Carcinoma | Weak or no activity nih.govrsc.org |
| HuCCA-1 | Cholangiocarcinoma | Weak or no activity nih.govrsc.org |
| A549 | Lung Carcinoma | Weak or no activity nih.govrsc.org |
Beyond general cytotoxicity, the potential for this compound to modulate specific cellular pathways has been explored. As part of a broader screening of isocoumarins, its potential to inhibit aromatase (CYP19), an enzyme involved in estrogen biosynthesis, was examined. The results highlighted the activity of other analogs, implying that this compound was not a significant inhibitor. nih.govrsc.org Furthermore, as mentioned previously, it did not inhibit TPA-induced superoxide anion generation in HL-60 cells, indicating a lack of interference in this specific cellular signaling pathway. nih.govrsc.org
Structure Activity Relationship Sar Studies and Analog Development
Analysis of Methylation Effects on Biological Potency (e.g., C-7 Hydroxyl Group Significance)
Methylation patterns on the fusarentin core structure have been shown to significantly impact its biological activity. For instance, the presence and position of methyl ether groups can influence properties such as enzyme inhibition and antioxidant capacity.
Studies comparing Fusarentin 6-methyl ether with Fusarentin 6,7-dimethyl ether have revealed differences in their α-glucosidase inhibitory activity. Fusarentin 6-methyl ether exhibited a higher inhibitory effect (IC₅₀ = 1.19 mM) compared to the 6,7-dimethyl variant (IC₅₀ = 1.74 mM). This suggests that the additional methylation at the C-7 position might introduce steric hindrance, thereby reducing the molecule's ability to bind effectively to the enzyme.
Conversely, the loss of methoxy (B1213986) groups, as seen in demethylated analogs, has been linked to a decrease in antioxidant potency. This highlights the importance of these electron-donating groups for radical scavenging activities. Specifically, the C-7 hydroxyl group has been identified as potentially crucial for the radical scavenging activities of certain fusarentin derivatives. researchgate.netalljournals.cnresearchgate.net For example, a demethylated derivative of fusarentin 6-methyl ether, which possesses a C-7 hydroxyl group, demonstrated significant superoxide (B77818) radical scavenging activity. researchgate.net
Design and Synthesis of Fusarentin Derivatives and Analogs
The exploration of fusarentin's biological potential has spurred the design and synthesis of various derivatives and analogs. These synthetic efforts not only provide access to larger quantities of these natural products for detailed biological evaluation but also allow for systematic modifications to probe their SAR. nih.govacs.org
Studies on Fusarentin 6-Methyl Ether
Fusarentin 6-methyl ether has been a focal point of both synthetic and biological studies. A concise asymmetric total synthesis of this compound has been developed, which also serves as a platform for the biomimetic transformation into other analogs like this compound. nih.govacs.org This synthetic route involves the coupling of a lactone intermediate with a pentyl sidechain, followed by acid-catalyzed cyclization and selective methylation of the C-6 hydroxyl group.
In terms of biological activity, Fusarentin 6-methyl ether has demonstrated notable insecticidal properties. mdpi.com Studies on its effects against the blowfly Calliphora erythrocephala showed relatively high activity. mdpi.com Furthermore, it has been investigated for its antioxidant properties, with research indicating its ability to inhibit superoxide anion radical formation. researchgate.netmdpi.com
Research on 7-O-Demethylmonocerin
7-O-Demethylmonocerin is another significant analog that has been the subject of chemical and biological research. Its synthesis has been achieved through the biomimetic transformation of Fusarentin 6-methyl ether. nih.govacs.org This process involves the benzylic oxidation of fusarentin 6-methyl ether to form a quinonemethide intermediate, which then undergoes intramolecular nucleophilic trapping to construct the cis-fused furobenzopyranone system of 7-O-Demethylmonocerin. nih.gov
This compound has shown potent radical scavenging activity against DPPH, with one study reporting an IC₅₀ value of 38 µM, comparable to the positive control, ascorbic acid. researchgate.net Another study highlighted its strong scavenging activity on DPPH radicals with an IC₅₀ value of 11.2 µg/mL. mdpi.comencyclopedia.pub This strong antioxidant capacity is attributed to the presence of the hydroxyl group.
Investigations of 7-Desmethoxyfusarentin and its Methyl Ether
Research has also extended to analogs lacking the methoxy group at the C-7 position. The total synthesis of 7-Desmethoxyfusarentin and its methyl ether has been successfully accomplished. lookchem.comresearchgate.netresearchgate.net A key step in one synthetic approach involved the construction of the anti-1,3-diol unit using a Prins cyclization. researchgate.netresearchgate.net Another synthesis utilized an Alder-Rickert reaction to prepare the aromatic core of the molecule. organic-chemistry.org These synthetic achievements provide access to these analogs for further biological evaluation. acs.org
Exploration of Other Structurally Modified Fusarentin Compounds
The structural framework of fusarentin has been further explored through the creation of other modified compounds. These include various derivatives with altered substitution patterns, which have been assessed for a range of biological activities. nih.govsemanticscholar.orgmdpi.com The diversity of these compounds, often isolated from endophytic fungi, highlights the chemical versatility of the isocoumarin (B1212949) scaffold. nih.govsemanticscholar.orgmdpi.com For example, various fusarentin derivatives have been isolated and characterized, some of which have been evaluated for their cytotoxic and antimicrobial properties. rsc.org The ongoing exploration of these structurally diverse analogs continues to expand our understanding of the SAR within the fusarentin class of natural products.
Analytical Methodologies for Chemical Characterization and Quantification
Spectroscopic Techniques for Structure Elucidation
Spectroscopic methods are indispensable for determining the intricate molecular architecture of Fusarentin 6,7-dimethyl ether. These techniques probe the interactions of the molecule with electromagnetic radiation, yielding data that reveals its structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule.
¹³C NMR spectroscopy provides complementary information by identifying the chemical environment of each carbon atom. The spectrum of this compound shows distinct resonances for the carbonyl carbon of the lactone, the aromatic carbons, the methoxy (B1213986) carbons, and the carbons of the aliphatic side chain. datapdf.com Specific chemical shift values help to confirm the positions of the methoxy groups and other substituents on the isocoumarin (B1212949) scaffold. datapdf.comresearchgate.net Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are also utilized to establish the connectivity between protons within the molecule.
Table 1: Representative ¹H and ¹³C NMR Data for this compound datapdf.com
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic CH | 6.47 (s) | 102.0 |
| OCH₃ | 3.87 (s) | 60.5 |
| OCH₃ | 3.82 (s) | 56.0 |
| Lactone C=O | - | 169.7 |
| Aromatic C | - | 158.3, 155.9, 135.6, 135.1, 102.7 |
| Side Chain CH-OH | 4.00 (s) | 66.7 |
| Side Chain CH₂ | 2.85 (qd), 1.92 (ddd), 1.72-1.60 (m), 1.51-1.27 (m) | 42.2, 40.0, 33.4, 18.5 |
| Side Chain CH₃ | 0.90 (t) | 13.9 |
Note: Data is based on a study by Fang et al. and may vary slightly depending on the solvent and experimental conditions. datapdf.com
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula.
For this compound, with a molecular formula of C₁₆H₂₂O₆, the expected exact mass is 310.1416 g/mol . nih.gov HRMS analysis, often using electrospray ionization (ESI), can confirm this mass with high precision. For example, a study reported a found mass of 311.1485 [M+H]⁺, which is consistent with the calculated mass for the protonated molecule. datapdf.com The fragmentation pattern observed in the mass spectrum can also provide structural information, although this is not as detailed as the data obtained from NMR.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the case of this compound, the IR spectrum shows characteristic absorption bands that confirm the presence of key structural features.
A strong absorption band is typically observed for the C=O stretching vibration of the lactone carbonyl group. researchgate.net Additionally, the presence of hydroxyl (-OH) groups is indicated by a broad absorption band in the higher frequency region of the spectrum. researchgate.net The C-O stretching vibrations of the ether linkages also give rise to strong absorptions. libretexts.orgspectroscopyonline.com The aromatic C-H and aliphatic C-H stretching vibrations are also observable. vscht.cz
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| O-H Stretch (hydroxyl) | 3600-3200 (broad) |
| C-H Stretch (aromatic) | 3100-3000 |
| C-H Stretch (aliphatic) | 3000-2850 |
| C=O Stretch (lactone) | 1780-1710 |
| C-O Stretch (ether) | 1300-1000 |
Note: The exact positions of the absorption bands can vary depending on the specific molecular environment and the physical state of the sample.
Chromatographic Techniques for Isolation, Purity Assessment, and Quantification
Chromatographic techniques are essential for the separation of this compound from complex mixtures, such as fungal extracts, and for assessing its purity and quantifying its concentration.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound. Reverse-phase HPLC, often employing a C18 column with a gradient of acetonitrile (B52724) and water as the mobile phase, is effective for separating this compound from its analogues.
In one reported method, this compound was shown to have a specific retention time, allowing for its identification and quantification in a mixture. The use of a UV detector, typically set at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm), enables sensitive detection. Preparative HPLC can also be used for the isolation of pure this compound for further studies.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself may have limited volatility, it can be derivatized to increase its volatility for GC-MS analysis. This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. journalijbcrr.com As the separated components elute from the column, they enter the mass spectrometer, which provides mass spectra for identification. researchgate.net The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification of the compound. While specific GC-MS methods for this compound are not extensively detailed in the provided search results, the general principles of GC-MS make it a suitable technique for its analysis, particularly for screening purposes in complex biological extracts.
Ecological and Biotechnological Research Perspectives
Role in Fungal-Host Interactions and Chemical Ecology
Fusarentin 6,7-dimethyl ether is a specialized secondary metabolite produced by various fungi, and its presence is often linked to the fungus's interaction with its environment and specific hosts. nih.gov Initially isolated from Fusarium larvarum, it has since been identified in other fungal genera, notably Colletotrichum, often found as endophytes or plant pathogens. nih.govsemanticscholar.orgmdpi.com
Endophytic fungi, which live within plant tissues without causing apparent harm, are a rich source of bioactive natural products. mdpi.com The production of this compound by endophytic fungi like Colletotrichum sp. isolated from the leaves of Piper ornatum suggests a role in the symbiotic or defensive chemistry of the host plant. semanticscholar.orgmdpi.comnih.gov These compounds may contribute to protecting the host from herbivores or pathogenic microbes.
In the context of plant pathology, Colletotrichum species are responsible for anthracnose disease in many crops. nih.gov The production of secondary metabolites is a key factor in their virulence and ability to infect host plants. nih.gov Research using an OSMAC (One Strain Many Compounds) approach on Colletotrichum species isolated from different legumes revealed that the profile of secreted metabolites, including this compound, can be host-specific. nih.govresearchgate.net For example, Colletotrichum truncatum isolated from soybean produced higher amounts of this compound under certain culture conditions, hinting at its potential involvement in the specific fungal-host interaction. nih.govresearchgate.net The related compound monocerin (B1214890), for which fusarentins are considered probable precursors, has demonstrated nonspecific phytotoxicity, inhibiting the seedling growth of various plants. acs.orgnih.govresearchgate.net This suggests that this compound may also function as a phytotoxin, playing a role in the development of disease symptoms in susceptible plants. acs.org
The detection of this compound in fungi from diverse ecological niches, including plant litter and marine-derived species, indicates a broad ecological significance beyond a single host interaction. It is part of the complex chemical language that fungi use to compete with other microorganisms, deter predators, and modulate their environment. nih.govnih.gov
Table 1: Fungal Sources and Ecological Context of this compound
| Fungal Species | Isolation Source/Host | Ecological Role |
|---|---|---|
| Microcera larvarum (formerly Fusarium larvarum) | Entomogenous (insect-associated) fungus | Pathogen/Symbiont |
| Colletotrichum sp. CRI535-02 | Endophyte from Piper ornatum (leaves) | Endophyte, potential defensive mutualism |
| Colletotrichum truncatum | Pathogen of legumes (e.g., soybean, lentil) | Plant Pathogen, potential virulence factor |
| Colletotrichum gloeosporioides | Pathogen of citrus fruits | Plant Pathogen |
| Aspergillus species | Marine-derived fungus | Saprophyte/Symbiont |
Potential for Biotechnological Production and Optimization
The unique structure and biological activity of this compound have made it a target for both laboratory synthesis and optimized biological production.
Chemical Synthesis: The total synthesis of this compound has been successfully achieved, often as part of efforts to synthesize a range of fusarentin and monocerin analogues. nih.govacs.org A key strategy involves a concise asymmetric total synthesis that can be adapted to produce multiple related compounds. nih.govacs.org One efficient, biomimetic approach starts with the related natural product, Fusarentin 6-methyl ether. acs.org This precursor undergoes benzylic oxidation using a hypervalent iodine reagent to form a quinonemethide intermediate, which then leads to the final product. nih.govacs.orgacs.org Other synthetic methodologies have also been explored, such as those employing proline-catalysed asymmetric α-aminoxylation to establish the correct stereochemistry, a critical factor for the compound's biological activity. researchgate.netresearchgate.net
Key Synthetic Transformations:
Biomimetic Synthesis: Fusarentin 6-methyl ether is transformed into this compound. nih.govacs.org
Asymmetric Synthesis: Proline-catalysed reactions are used to create specific stereoisomers. researchgate.net
Cyclization: Oxa-Pictet-Spengler cyclization is a key step in building the core dihydroisocoumarin ring structure. researchgate.net
Biotechnological Production and Optimization: While chemical synthesis provides a reliable route to the compound, fermentation of the producing fungal strains remains a vital method for production. The OSMAC (One Strain Many Compounds) approach, which involves varying culture media and growth conditions, has proven effective in manipulating the metabolic output of fungi. mdpi.com Studies on Colletotrichum have shown that the production of this compound can be significantly upregulated by changing the culture substrate, for instance from potato dextrose broth (PDB) to rice-based media. nih.govmdpi.com This highlights the potential for optimizing yields by manipulating nutritional and environmental factors in fermentation processes. Further research into the genetic basis of its biosynthesis, likely involving Type I polyketide synthases, could open avenues for metabolic engineering to enhance production levels.
Broader Implications for Natural Product Discovery and Development
This compound is part of the large and structurally diverse isocoumarin (B1212949) family of fungal metabolites. nih.gov Isocoumarins are known for their wide range of biological activities, including antifungal, antimicrobial, insecticidal, antioxidant, and acetylcholinesterase (AChE) inhibitory effects. mdpi.com The discovery and study of this specific compound contribute to the broader understanding of natural product chemistry and its potential applications.
The structural framework of this compound and its analogues serves as a valuable scaffold for medicinal chemistry and drug discovery. semanticscholar.org For instance, research has shown that some fusarentin derivatives and related isocoumarins possess antioxidant properties and can inhibit acetylcholinesterase, an enzyme targeted in the treatment of Alzheimer's disease. mdpi.com Specifically, this compound itself has demonstrated excellent antioxidant activity in Oxygen Radical Absorbance Capacity (ORAC) assays. mdpi.com
In agriculture, the antifungal and phytotoxic properties of isocoumarins suggest their potential as leads for developing new crop protection agents. nih.gov As natural products, they may offer alternative modes of action to combat the growing problem of resistance to conventional fungicides. nih.gov
The study of compounds like this compound, found in unique ecological niches such as endophytic fungi, underscores the importance of exploring biodiversity for novel chemical entities. mdpi.comnih.gov These organisms represent a vast, largely untapped resource for discovering new natural products that could be developed into pharmaceuticals, agrochemicals, or other valuable biotechnological tools. nih.gov
Q & A
Q. What are the natural sources and isolation methods for Fusarentin 6,7-dimethyl ether?
this compound is a fungal metabolite primarily isolated from Colletotrichum species, such as C. truncatum and C. trifolii. It is obtained via fermentation of fungal cultures followed by solvent extraction (e.g., ethyl acetate) and chromatographic purification (e.g., silica gel column chromatography, HPLC). Dereplication in complex fungal extracts often employs LC-MS and PLS-DA (Partial Least Squares Discriminant Analysis) to distinguish metabolites based on mass spectral data and VIP (Variable Importance in Projection) scores .
Q. What key biological activities have been reported for this compound?
- α-Glucosidase inhibition : Exhibits IC50 values comparable to acarbose (a standard antidiabetic drug), making it a candidate for diabetes research .
- Antioxidant activity : Demonstrates DPPH radical scavenging (IC50 = 16.4–23.4 µM) and superoxide anion inhibition, with ORAC (Oxygen Radical Absorbance Capacity) values of 10.8–14.4 units .
- Cytotoxicity : Tested against tumor cell lines (e.g., HepG2, A549), though potency varies across studies .
Q. How is this compound structurally characterized?
Structural elucidation combines:
- Spectroscopic techniques : NMR (<sup>1</sup>H, <sup>13</sup>C, 2D-COSY) to assign methoxy groups (6,7-O-methylation) and isocoumarin backbone.
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (C11H10O4) and molecular weight (206.19 g/mol) .
Advanced Research Questions
Q. What synthetic strategies are employed to produce this compound?
- Asymmetric total synthesis : Utilizes biomimetic approaches starting from fusarentin 6-methyl ether. Key steps include regioselective methylation at the 7-OH position using dimethyl sulfate or methyl iodide under basic conditions (e.g., K2CO3/DMF) .
- Enantioselective synthesis : Involves chiral catalysts (e.g., Sharpless epoxidation) to control stereochemistry, critical for bioactivity .
Q. How do structural modifications (e.g., methylation) influence its bioactivity?
- 6-Methyl vs. 6,7-dimethyl derivatives : Fusarentin 6-methyl ether shows higher α-glucosidase inhibition (IC50 = 1.19 mM) than the 6,7-dimethyl variant (IC50 = 1.74 mM), suggesting steric hindrance from additional methylation reduces enzyme binding .
- Demethylated analogs : Loss of methoxy groups (e.g., monocerin demethylated) decreases antioxidant potency, highlighting the role of electron-donating groups in radical scavenging .
Q. How can dereplication workflows distinguish this compound in fungal extracts?
- Metabolomics-guided isolation : Combines PLS-DA with molecular networking (e.g., GNPS) to prioritize metabolites with VIP scores >1.6. This compound is dereplicated via HRMS/MS fragmentation patterns (e.g., m/z 206 → 178 [loss of CO]) and comparison with spectral libraries .
Q. How can discrepancies in reported bioactivity data be addressed?
- Assay standardization : Variability in α-glucosidase inhibition IC50 values may arise from differences in enzyme sources (e.g., yeast vs. mammalian) or incubation times.
- Cell line specificity : Cytotoxicity data (e.g., HepG2 vs. MOLT-3) require normalization to cell viability assays (MTT/XTT) and controls for fungal extract purity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
